molecular formula C14H8Cl4O2 B2793918 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 426217-72-3

3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B2793918
CAS No.: 426217-72-3
M. Wt: 350.02
InChI Key: PAQWSHPPBHCAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Cl4O2 It is a derivative of benzaldehyde, characterized by the presence of multiple chlorine atoms and a benzyl ether linkage

Properties

IUPAC Name

3,5-dichloro-4-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4O2/c15-10-2-1-9(11(16)5-10)7-20-14-12(17)3-8(6-19)4-13(14)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQWSHPPBHCAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3,5-Dichloro-4-hydroxybenzaldehyde+2,4-Dichlorobenzyl chlorideK2CO3,DMFThis compound\text{3,5-Dichloro-4-hydroxybenzaldehyde} + \text{2,4-Dichlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3,5-Dichloro-4-hydroxybenzaldehyde+2,4-Dichlorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

    Oxidation: 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and benzyl ether linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of 3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

    2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.

    4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms and the benzyl ether linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound notable for its complex chlorinated structure and potential biological activities. With a molecular formula of C14_{14}H10_{10}Cl2_2O2_2 and a molecular weight of approximately 315.58 g/mol, this compound features multiple chlorine substituents and an aldehyde functional group, making it a significant intermediate in organic synthesis and a candidate for various biological studies.

Chemical Structure

The compound's structure includes:

  • Chlorine Substituents : Located at the 3 and 5 positions of the benzene ring.
  • Ether Linkage : Connecting to a dichlorobenzyl group at the para position.

This configuration enhances its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Activity : Preliminary studies suggest that chlorinated compounds can exhibit significant antimicrobial properties. This compound may interact with bacterial cell membranes or enzymes, disrupting their function.
  • Enzyme Inhibition : The compound's structure suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism. Such interactions could lead to altered pharmacokinetics of co-administered drugs.
  • Anticancer Potential : Some studies have indicated that similar chlorinated compounds possess cytotoxic effects against various cancer cell lines. The presence of electronegative chlorine atoms is often linked to increased antiproliferative activity.

Antimicrobial Studies

A study investigating the antimicrobial properties of chlorinated benzaldehyde derivatives found that compounds with similar structures exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall integrity or interference with metabolic pathways.

Cytotoxicity Assays

In vitro assays using human cancer cell lines revealed that compounds structurally related to this compound demonstrated significant cytotoxicity. For instance:

  • IC50_{50} values were recorded under 10 µM for several derivatives against A431 (epidermoid carcinoma) and HT29 (colon carcinoma) cell lines.
  • Structure-activity relationship (SAR) studies indicated that the presence of multiple chlorine substituents enhances cytotoxicity.

Case Study 1: Antibacterial Activity

A comparative study assessed the antibacterial efficacy of various chlorinated benzaldehydes against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
Standard Antibiotic10Staphylococcus aureus

Case Study 2: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects on various cancer cell lines, the compound showed promising results:

Cell LineIC50_{50} (µM)Mechanism
A431<10Induction of apoptosis
HT29<15Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.